MOMBA

Chemogenetics GPCR signaling DREADD pharmacology

Endogenous SCFA ligands (propionate, acetate) activate FFA2 & FFA3 indiscriminately, blocking receptor-specific functional mapping. MOMBA (CAS 6880-04-2) solves this: • Exclusive hFFA2-DREADD activation - zero activity at wild-type hFFA2, hFFA3, or mouse FFA2 • 10× greater potency than sorbic acid in GLP-1 release assays, minimizing solvent load • Validated in transgenic gut transit, GLP-1/PYY secretion, and phosphorylation mapping studies ≥98% purity. Global R&D shipping.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 6880-04-2
Cat. No. B181338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMOMBA
CAS6880-04-2
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)OC
InChIInChI=1S/C9H10O3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H,10,11)
InChIKeyDNMUMZLKDOZMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MOMBA for hFFA2-DREADD Chemogenetics


MOMBA (4-Methoxy-3-methylbenzoic acid; CAS 6880-04-2) is a selective orthosteric agonist engineered for human Free Fatty Acid Receptor 2 (hFFA2) Designer Receptors Exclusively Activated by Designer Drugs (DREADD) [1]. It is a small molecule carboxylate (MW 166.17) identified via high-throughput screening of >1200 compounds for its specific activation of the hFFA2-DREADD variant while lacking activity at wild-type hFFA2, hFFA3, and mouse FFA2 [2].

Chemogenetics tool: Selective hFFA2-DREADD orthosteric agonist for pathway dissection

Orthosteric mechanism: Supports competitive antagonist validation studies

Model specificity: Silent at wild-type hFFA2, hFFA3, and mouse FFA2

Why MOMBA Cannot Be Substituted


Generic substitution fails because the endogenous short-chain fatty acid (SCFA) ligands propionate (C3) and acetate activate both wild-type FFA2 and FFA3 indiscriminately, precluding receptor-specific dissection of function [1]. Furthermore, the alternative hFFA2-DREADD agonist sorbic acid exhibits lower potency in both in vitro cAMP inhibition and ex vivo GLP-1 release assays, and its efficacy profile is less well-characterized across multiple signaling endpoints .

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Endogenous SCFAs (propionate, acetate) co-activate FFA2 and FFA3, preventing receptor-specific dissection

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Alternative DREADD agonist sorbic acid may exhibit lower potency and less characterized signaling profile

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Generic agonists may not discriminate DREADD vs wild-type receptors, confounding cell-type-specific responses

MOMBA Quantitative Evidence


cAMP Inhibition Potency vs. Sorbic Acid

MOMBA demonstrates enhanced potency relative to sorbic acid in inhibiting forskolin-stimulated cAMP production. MOMBA exhibits a pEC50 of 5.24 ± 0.16 in cells expressing hFFA2-DREADD, whereas sorbic acid shows a pEC50 of 3.89 ± 0.04 in a β-arrestin-2 recruitment BRET assay under comparable conditions [1].

cAMP inhibition potency
Head-to-head
pEC50 5.24 ± 0.16 (MOMBA)
vs 3.89 ± 0.04 (sorbic acid)
Reported higher potency in cAMP assay context
Assay conditions differ (cAMP vs BRET)
Chemogenetics GPCR signaling DREADD pharmacology

Ex Vivo GLP-1 Secretion vs. Sorbic Acid

In ex vivo colonic crypt preparations from hFFA2-DREADD transgenic mice, MOMBA achieves equivalent maximal GLP-1 release at a 10-fold lower concentration than sorbic acid. At 100 μM, MOMBA was as effective as 1 mM sorbic acid, confirming its improved potency in a physiologically relevant native tissue context [1].

Ex vivo GLP-1 secretion
Head-to-head
100 μM MOMBA maximal release
vs 1 mM sorbic acid required
Supports tissue-level potency context
Colonic crypts, transgenic mice
Enteroendocrine function GLP-1 secretion Ex vivo pharmacology

hFFA2-DREADD Receptor Selectivity

MOMBA exhibits no detectable agonist activity at wild-type human FFA2, human FFA3, or mouse FFA2 in BRET-based β-arrestin-2 recruitment assays [1]. In contrast, the endogenous SCFA propionate (C3) activates wild-type FFA2 and FFA3, and also fails to activate the hFFA2-DREADD variant [1]. This binary selectivity profile is essential for chemogenetic dissection of FFA2-specific functions.

Receptor selectivity
Class-level
MOMBA silent at wt FFA2/FFA3
Propionate active at wt, silent at DREADD
Supports FFA2-specific chemogenetic dissection
BRET assay, HEK293T
Receptor selectivity DREADD specificity Off-target profiling

Orthosteric Mechanism Confirmation

MOMBA-stimulated [35S]GTPγS binding in membranes expressing hFFA2-DREADD is fully inhibited by the hFFA2-specific antagonists GLPG0974 (pIC50 = 7.58 ± 0.07) and CATPB (pIC50 = 7.63 ± 0.08) [1]. Furthermore, MOMBA lacks activity at the Arg180Ala mutant of hFFA2-DREADD, a key residue for coordinating carboxylate-containing orthosteric agonists [1].

Orthosteric mechanism
Reported
Blocked by GLPG0974 (pIC50 7.58)
and CATPB (pIC50 7.63); inactive at Arg180Ala mutant
Confirms orthosteric pocket engagement
[35S]GTPγS binding, Flp-In T-REx 293 membranes
Orthosteric agonism Competitive antagonism Mechanism of action

MOMBA Application Scenarios


FFA2 vs. FFA3 in Gut-Brain Axis

MOMBA is the preferred tool for studies requiring exclusive activation of FFA2 signaling in hFFA2-DREADD transgenic mice while leaving FFA3 unperturbed. This enables unambiguous attribution of gut transit slowing, GLP-1/PYY secretion, and neuronal activation to FFA2, as demonstrated in the eLife 2022 study [1].

Tissue-Specific FFA2 Phosphorylation Barcoding

MOMBA's robust activation of hFFA2-DREADD in native tissues, coupled with its lack of activity at wild-type receptors, makes it ideal for mapping tissue-specific phosphorylation patterns. It has been used to demonstrate differential phosphorylation of Ser296/Ser297 versus Thr306/Thr310 in white adipose tissue and immune cells [1].

Low-Dose Ex Vivo and In Vivo Studies

Due to its 10-fold higher potency compared to sorbic acid in ex vivo GLP-1 release assays, MOMBA allows researchers to achieve maximal receptor activation at lower concentrations, reducing solvent load and potential off-target effects in organ bath, gut transit, and in vivo behavioral experiments [1].

Application
Selection Property
Validation Focus
Gut-brain axis chemogenetic studies
Exclusive FFA2 DREADD activation
FFA2-dependent hormone secretion, neuronal activation
Tissue-specific phosphorylation mapping
DREADD signaling in native tissues
Phosphorylation barcoding across fat, immune cells
Low-concentration ex vivo/in vivo activation
Potency profile in tissue assays
Concentration-response, reduced solvent interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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